N-cyclohexylcyclohexanamine;propan-2-one

Description

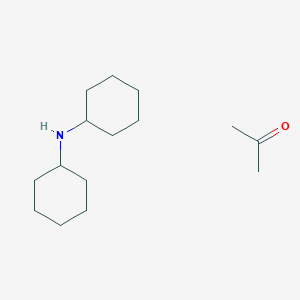

N-Cyclohexylcyclohexanamine (CAS No. 101-83-7), also known as dicyclohexylamine (DCH), is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. It is widely utilized in industrial and pharmaceutical applications, such as in the synthesis of rubber accelerators (e.g., N-cyclohexyl-2-benzothiazolesulfenamide) and as a counterion in veterinary drugs like fumagillin . Its physicochemical properties include a molecular weight of 181.32 g/mol and a cyclic, lipophilic structure that enhances its stability in non-polar environments.

Propan-2-one (acetone, CAS No. 67-64-1) is a simple ketone with the formula (CH₃)₂CO. It is a volatile, polar solvent widely used in industrial and laboratory settings.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBRXUFICHIMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68412-48-6 | |

| Record name | 2-Propanone, reaction products with diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propanone, reaction products with diphenylamine involves the condensation reaction between 2-propanone and diphenylamine. This reaction typically occurs under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and composition of the final product .

Industrial Production Methods

In industrial settings, the production of PREPOD involves large-scale reactors where 2-propanone and diphenylamine are mixed under controlled conditions. The reaction is monitored to ensure optimal conversion rates and product quality. The resulting mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds. These products have diverse applications in different industries .

Scientific Research Applications

N-cyclohexylcyclohexanamine;propan-2-one has several scientific research applications, including:

Chemistry: Used as an antioxidant in the synthesis of polymers and rubber products.

Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.

Medicine: Investigated for its potential therapeutic properties and toxicity.

Industry: Widely used as an antioxidant in lubricants, engine oils, and other industrial products

Mechanism of Action

The mechanism of action of 2-propanone, reaction products with diphenylamine involves its antioxidant properties. The compound acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the antioxidant activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

**N-Cyclohexylcyclohexanamine vs. Other Cyclohexylamine Derivatives

A comparison of DCH with substituted cyclohexylamines reveals key differences in applications and toxicity:

Key Findings :

- Lipophilicity : DCH’s bicyclic structure enhances its persistence in hydrophobic matrices compared to N-benzyl or N-isopropyl derivatives .

- Toxicity : DCH exhibits moderate aquatic toxicity (EC50 = 12.5 mg/L in Daphnia magna), likely due to its amine group disrupting cellular membranes . Substituted derivatives (e.g., benzyl or isopropyl) may show varying toxicity profiles based on substituent electronegativity.

- Regulatory Status : DCH is subject to significant new use regulations (SNURs) under the U.S. EPA due to its industrial applications and environmental persistence .

Propan-2-one (Acetone) vs. Related Ketones

While the evidence lacks direct data on acetone, a general comparison with similar ketones can be inferred:

| Compound | Structure | Boiling Point (°C) | Polarity | Common Uses |

|---|---|---|---|---|

| Propan-2-one | (CH₃)₂CO | 56.05 | High | Solvent, polymer synthesis |

| Cyclopentanone | Cyclic C₅ ketone | 130.6 | Moderate | Fragrance intermediates, plastics |

| Butanone | (CH₃)₂CHCO | 79.6 | Moderate | Paints, adhesives |

Key Differences :

- Volatility: Acetone’s lower boiling point (56°C) makes it more volatile than cyclopentanone or butanone.

- Reactivity: Acetone’s α-hydrogens are highly reactive in aldol condensations, unlike cyclopentanone, which undergoes ring-opening reactions less readily.

Research and Regulatory Considerations

- DCH in Pharmaceuticals : DCH forms salts with bioactive molecules (e.g., fumagillin) to improve solubility and stability. Its use in autoimmune disease drug formulations highlights its role in enhancing drug delivery .

- By contrast, acetone is rapidly metabolized in the environment, posing lower ecological risks .

Table 1. Physicochemical Properties of Cyclohexylamine Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| N-Cyclohexylcyclohexanamine | 181.32 | -34 (liquid) | Low (0.1 g/L at 20°C) |

| N-Benzylcyclohexylamine | 225.8 | 180–185 (HCl salt) | Moderate (HCl salt) |

| N-Isopropylcyclohexylamine | 141.25 | -50 (liquid) | Low (0.05 g/L) |

Biological Activity

N-cyclohexylcyclohexanamine; propan-2-one, commonly referred to as PREPOD, is a complex chemical compound formed through the reaction of diphenylamine (DPA) and acetone. As an aromatic amine, it has garnered attention for its potential biological activities, particularly as an antioxidant. This article explores the biological activity of PREPOD, including its mechanisms of action, potential applications, and associated research findings.

Chemical Structure and Properties

PREPOD is classified as a UVCB (Unknown or Variable Composition, Complex Reaction Products or Biological Materials), indicating that it is not a single defined molecule but rather a mixture of various structural components. The primary components include:

- Diphenylamine (DPA) : An aromatic amine known for its antioxidant properties.

- Acetone (2-propanone) : A solvent that participates in the reaction to form PREPOD.

The general structure can be represented as follows:

The biological activity of PREPOD is primarily attributed to its antioxidant properties. Antioxidants are compounds that can neutralize free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. The proposed mechanisms include:

- Scavenging Free Radicals : PREPOD may directly interact with free radicals, thereby reducing their potential to cause cellular damage.

- Inhibition of Oxidative Stress : By mitigating oxidative stress, PREPOD could play a role in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Biological Activity Studies

Research into the biological activity of PREPOD has yielded several significant findings:

- Antioxidant Efficacy : Studies have shown that PREPOD exhibits considerable antioxidant activity, comparable to other known antioxidants such as vitamin E. Its ability to scavenge ROS has been demonstrated in vitro using various cellular models.

- Toxicological Assessments : Investigations into the toxicity of PREPOD indicate that while it possesses beneficial antioxidant properties, there are concerns regarding its potential toxicity in biological systems. Acute toxicity studies suggest that exposure can lead to adverse effects, particularly through inhalation routes .

Applications

The primary application of PREPOD lies in the rubber industry, where it is used as an antioxidant to enhance the durability and longevity of rubber products, such as tires. Its effectiveness in preventing oxidative degradation makes it a valuable additive in this field.

Comparative Analysis with Similar Compounds

To better understand the unique properties of PREPOD, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N-Diethyl-m-toluamide | Contains diethyl amine group | Used as a local anesthetic |

| N-Cyclohexyl-N-methylamine | Similar amine structure | Exhibits different biological activity |

| Diphenylamine | Aromatic amine without cyclohexane | Commonly used as a stabilizer in rubber |

PREPOD's specific combination of cyclohexyl groups and propanone functionality enhances its effectiveness as an antioxidant compared to other similar compounds.

Case Studies

Several case studies have explored the implications of PREPOD's biological activity:

- Case Study on Oxidative Stress : A study demonstrated that cells treated with PREPOD showed reduced markers of oxidative stress compared to untreated controls, suggesting its protective role against oxidative damage.

- Environmental Impact Assessment : Research has indicated that while PREPOD serves beneficial roles in industrial applications, its environmental persistence raises concerns about bioaccumulation and potential toxicity to aquatic life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.